triprolidine

Description

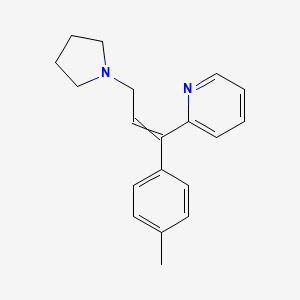

Structure

3D Structure

Properties

CAS No. |

10191-42-1 |

|---|---|

Molecular Formula |

C19H22N2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine |

InChI |

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3 |

InChI Key |

CBEQULMOCCWAQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Triprolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triprolidine (B1240482) is a first-generation antihistamine of the alkylamine class, recognized for its potent antagonism of the histamine (B1213489) H1 receptor.[1] Clinically, it is employed for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] As a first-generation agent, this compound can cross the blood-brain barrier, which may lead to sedative effects.[1] Furthermore, it exhibits anticholinergic properties, contributing to its side-effect profile.[1][3] This technical guide provides a comprehensive in vitro pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound's primary mechanism of action is its competitive binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR).[4][5] By occupying the receptor's binding site, this compound acts as a competitive antagonist or inverse agonist, preventing the endogenous ligand, histamine, from binding and activating the receptor.[3][4][6] This action stabilizes the H1 receptor in its inactive conformation, thereby inhibiting the downstream signaling cascade that mediates allergic and inflammatory responses.[3][5]

Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G proteins.[4][6] Upon activation by histamine, the Gαq subunit stimulates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] These events lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.[4][5] this compound effectively blocks these downstream signaling events by preventing the initial receptor activation.[4][7]

Quantitative Data

The in vitro activity of this compound is characterized by its binding affinity and functional potency. The following tables summarize the available quantitative data for this compound's interaction with the histamine H1 receptor and its off-target activity at muscarinic receptors.

Table 1: Histamine H1 Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Value | Assay Type | Cell Line/Tissue | Ligand | Reference |

| Ki | 1-5 nM | Radioligand Binding | 1321N1 human astrocytoma cells | [³H]mepyramine | [8] |

| IC50 | 0.2 µM | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | - | [1] |

Table 2: Off-Target Binding Affinity of this compound

| Receptor | Ki (nM) | Assay Type | Tissue Source | Ligand | Reference |

| Muscarinic (non-selective) | 280 | Radioligand Binding | Bovine cerebral cortex | [³H]quinuclidinyl benzilate | [3] |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are detailed protocols for key in vitro experiments relevant to the profiling of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H1 receptor using [³H]-mepyramine as the radioligand.[1]

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.[1]

-

[³H]-mepyramine (specific activity ~20-30 Ci/mmol).[1]

-

This compound hydrochloride.[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

Glass fiber filters.[10]

-

Scintillation counter.[11]

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the H1 receptor in ice-cold assay buffer.[10]

-

Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.[10][11]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[10][11]

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[10]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competition binding.

-

Total Binding: Membranes, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[10]

-

Non-specific Binding: Membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[10]

-

Competition Binding: Membranes, [³H]-mepyramine, and varying concentrations of this compound.[10]

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for a sufficient time to reach equilibrium (typically 60-240 minutes).[10]

-

-

Separation and Counting:

-

Data Analysis:

Calcium Mobilization Assay

This protocol outlines a functional assay to measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.[7]

Objective: To determine the functional potency (IC50) of this compound as an H1 receptor antagonist.

Materials:

-

HEK293 or CHO cells stably expressing the human histamine H1 receptor (HEK293-H1R or CHO-H1R).[11]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

-

Probenecid (B1678239) (to prevent dye leakage).[11]

-

Histamine.

-

This compound.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader.[7]

Procedure:

-

Cell Plating:

-

Dye Loading:

-

Cell Washing:

-

Gently wash the cells twice with assay buffer containing probenecid to remove excess dye.[11]

-

-

Compound Addition and Measurement:

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.[7]

-

Add different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).[7]

-

Add a concentration of histamine that elicits a submaximal response (EC80) to all wells (except negative controls).[7]

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).[11]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after histamine addition.[11]

-

Normalize the data by expressing the response as a percentage of the control (histamine alone).[11]

-

Plot the percentage of inhibition against the log concentration of this compound.[11]

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the histamine-induced calcium response) using non-linear regression analysis.[11]

-

Conclusion

This compound is a potent first-generation H1 histamine receptor antagonist.[4] Its in vitro mechanism of action is centered on its high-affinity binding to the H1 receptor, leading to the inhibition of the Gq/11-mediated signaling cascade and subsequent cellular responses like calcium mobilization.[1][6] The methodologies and pathway diagrams provided in this guide offer a framework for understanding and further investigating the complex pharmacology of this compound and other antihistamines. Further comprehensive receptor screening studies are warranted to fully elucidate the off-target profile of this compound and to inform the development of future generations of antihistamines with improved selectivity and safety profiles.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. H1-histamine receptors on human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Triprolidine's Affinity for the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triprolidine (B1240482) is a first-generation antihistamine of the alkylamine class, characterized by its potent competitive antagonism of the histamine (B1213489) H1 receptor.[1][2] It is a cornerstone compound for studying H1 receptor pharmacology and serves as a reference in the development of new antihistaminic agents.[1] This technical guide provides an in-depth overview of this compound's binding affinity for the histamine H1 receptor, the associated signaling pathways, and detailed experimental protocols for its characterization. This compound acts as a competitive antagonist, and in some contexts as an inverse agonist, at the H1 receptor, thereby blocking the downstream effects of histamine.[2][3] Its ability to cross the blood-brain barrier is responsible for its sedative effects.[4][5]

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for the histamine H1 receptor is typically quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound from various studies.

| Compound | Receptor/Tissue | Radioligand | Parameter | Value (nM) | Reference |

| This compound | Human Histamine H1 | [³H]-mepyramine | Ki | 5.3 | [3] |

| This compound | 1321N1 human astrocytoma cells | [³H]mepyramine | Ki | 1-5 | [6] |

| This compound | Not specified | Not specified | Ki | 7.7 ± 2.6 | [6] |

| This compound | Not specified | Not specified | Ki (PI Turnover) | 3.2 ± 0.66 | [6] |

| [³H]-mepyramine | Human Histamine H1 | N/A | Kd | 2.29 | [3][7] |

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8][9] Upon activation by histamine, a signaling cascade is initiated, leading to various physiological responses. This compound, by competitively binding to the H1 receptor, inhibits this pathway.[1][10]

Upon histamine binding, the Gq protein activates phospholipase C (PLC).[3][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][9] This increase in cytosolic Ca2+ is a key event in H1 receptor-mediated cellular responses, such as smooth muscle contraction and increased vascular permeability.[3][11]

Experimental Protocols

The binding affinity of this compound for the histamine H1 receptor is primarily determined using in vitro radioligand binding assays.[9][12] These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand from the receptor.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human histamine H1 receptor.

Objective: To quantify the binding affinity of this compound to the H1 receptor by measuring its ability to displace a radiolabeled antagonist, such as [³H]-mepyramine.

Materials:

-

Receptor Source: Cell membranes from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[9][12]

-

Radioligand: [³H]-mepyramine or [³H]-pyrilamine.[9]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin (B1677119) or 1 µM pyrilamine).[3][9]

-

Scintillation Fluid.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human H1 receptor to confluency.[3]

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.[3]

-

Centrifuge the homogenate to pellet the cell membranes.[3]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.[3]

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[3]

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate:

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3][12]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3][12]

-

-

Scintillation Counting:

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.[2]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.[2]

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[2][3]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][3]

Conclusion

This compound remains a crucial tool in histamine H1 receptor research due to its well-characterized high-affinity binding. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers engaged in the study of H1 receptor antagonists. A thorough understanding of its binding kinetics and the experimental methodologies for its characterization is essential for the development of novel therapeutics targeting allergic and inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

triprolidine pharmacokinetics and metabolism in rats

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Triprolidine (B1240482) in Rats

Introduction

This compound is a first-generation antihistamine of the alkylamine class, known for its competitive antagonism of histamine (B1213489) H1 receptors. It is widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria. For drug development and toxicological assessment, a thorough understanding of its pharmacokinetic profile and metabolic fate is crucial. This technical guide provides a comprehensive overview of the available scientific data on the pharmacokinetics and metabolism of this compound specifically in rat models, targeting researchers, scientists, and drug development professionals.

Pharmacokinetics in Rats

Pharmacokinetic studies in rats reveal rapid distribution and elimination of this compound. Following intravenous administration, the drug is quickly cleared from the plasma.

Absorption and Distribution

Following an intravenous administration of 1 mg/kg of this compound to rats, the drug was observed to distribute rapidly into tissues.[1]

Elimination and Half-Life

The elimination of this compound from rat plasma is swift. Studies have determined a plasma half-life of 53 minutes following intravenous administration.[1]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameter for this compound identified in rats.

| Parameter | Value | Route of Administration | Dosage | Animal Model | Source |

| Half-Life (t½) | 53 minutes | Intravenous (IV) | 1 mg/kg | Rat | [1] |

Metabolism of this compound in Rats

Studies in rats indicate that this compound undergoes extensive metabolism before excretion. The primary metabolic transformations involve oxidation.

Identified Metabolites

Analysis of rat urine and bile following oral administration of this compound hydrochloride has identified several metabolites. Unchanged this compound is also detected, though in small quantities.[2] The major identified metabolites are listed in the table below.

| Metabolite | Matrix Detected | Source |

| Hydroxymethylthis compound (B55062) | Urine, Bile | [2] |

| Hydroxythis compound | Urine, Bile | [2] |

| This compound carboxylic acid | Urine, Bile | [2] |

| Dihydroxythis compound 1 | Urine, Bile | [2] |

| Dihydroxythis compound 2 | Urine, Bile | [2] |

| Oxothis compound carboxylic acid | Urine, Bile | [2] |

| Unchanged this compound | Urine, Bile | [2] |

Metabolic Pathway

The metabolism of this compound in rats primarily involves oxidative processes. The p-methyl group on the phenyl ring is a key site for oxidation, leading to the formation of hydroxymethyl and carboxylic acid derivatives. Further hydroxylation on the pyridine (B92270) ring and other positions also occurs.

Excretion

This compound and its metabolites are excreted through both urine and bile.[2] The excretion of the parent drug and its primary metabolite, hydroxymethylthis compound, is relatively low as a percentage of the initial dose.[2]

-

Urinary Excretion : The maximum urinary excretion rate for unchanged this compound and free hydroxymethylthis compound occurs 1 to 2 hours after oral administration. For the conjugated form of hydroxymethylthis compound, the peak excretion rate is observed between 2 to 3 hours.[2]

-

Biliary Excretion : In bile, unchanged this compound was detected only in its free, unconjugated form. The biliary excretion rate peaked within 30 minutes post-administration and subsequently declined.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic and metabolism studies.

Protocol for Metabolism Study in Rats

This protocol is based on the methodology for determining the metabolic profile of this compound in rat urine and bile.[2]

-

Animal Model : Male Sprague-Dawley rats.

-

Drug Administration : Oral administration of this compound hydrochloride.

-

Sample Collection :

-

Urine : Collected at timed intervals (e.g., 0-1, 1-2, 2-3 hours, etc.) post-administration.

-

Bile : Collected via cannulation of the bile duct at timed intervals (e.g., every 30 minutes).

-

-

Sample Preparation :

-

Urine and bile samples are divided into two fractions.

-

Free Fraction : Extracted directly without hydrolysis.

-

Conjugated Fraction : Subjected to enzymatic hydrolysis using β-glucuronidase from Escherichia coli.

-

-

Derivatization : The extracts from both free and conjugated fractions are derivatized using a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide/trimethylsilyl chloride (100:1, v/v).

-

Analytical Method : Analysis is performed using Gas Chromatography/Mass Spectrometry (GC/MS) to identify and quantify this compound and its metabolites.

Protocol for Pharmacokinetic Study in Rats

This protocol is based on the methodology for determining the plasma concentration and half-life of this compound.[1]

-

Animal Model : Rats (strain not specified in the abstract).

-

Drug Administration : Intravenous (IV) administration of 1 mg/kg this compound.

-

Sample Collection : Blood samples are collected from the rats at various time points post-injection. Plasma is separated by centrifugation.

-

Sample Preparation : Plasma samples are processed for the extraction of this compound.

-

Analytical Method : A quantitative thin-layer chromatography (TLC) procedure with fluorescence is used to determine the concentration of this compound in plasma samples. The sensitivity limit of this method is 0.8 ng/ml.

-

Data Analysis : Plasma concentration-time data is plotted to determine pharmacokinetic parameters, including the elimination half-life.

References

An In-depth Technical Guide to the Chemical Synthesis of Triprolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for triprolidine (B1240482) hydrochloride, a first-generation antihistamine belonging to the alkylamine class.[1] this compound is a potent histamine (B1213489) H1-receptor antagonist utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] The information presented herein details established synthetic routes, including experimental protocols and quantitative data, to support research and development activities. The (E)-isomer of this compound is noted to be significantly more active than its (Z)-isomer counterpart.[1][2]

Core Synthetic Strategies

Two principal routes for the synthesis of this compound hydrochloride are well-documented in the scientific literature:

-

Mannich Reaction followed by Grignard Reaction and Dehydration: This classical, multi-step approach utilizes readily available starting materials.[1][2]

-

Wittig Reaction: This alternative pathway offers a different method for constructing the crucial carbon-carbon double bond in the this compound molecule.[1][3]

More recently, a novel one-pot synthesis utilizing photoredox catalysis has also been reported, highlighting ongoing innovation in the synthesis of this pharmaceutical compound.[4]

Mannich and Grignard Reaction Pathway

This traditional synthesis involves a three-step process commencing with a Mannich reaction to form a key intermediate, followed by a Grignard reaction and subsequent dehydration to yield this compound.[2]

Step 1: Mannich Reaction

The synthesis initiates with the Mannich reaction of 4'-methylacetophenone, paraformaldehyde, and pyrrolidine (B122466) to produce the β-amino ketone intermediate, 4'-methyl-3-pyrrolidinopropiophenone.[1][5] This reaction is a classic example of aminomethylation.

Step 2: Grignard Reaction

The ketone intermediate then undergoes a Grignard reaction with 2-pyridylmagnesium bromide, which is prepared from 2-bromopyridine (B144113) and magnesium.[1] This step results in the formation of the tertiary alcohol, 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol.[1][5]

Step 3: Dehydration and Salt Formation

The final steps involve the dehydration of the tertiary alcohol using a strong acid, such as sulfuric acid, which yields a mixture of (E)- and (Z)-triprolidine.[1][6] The desired (E)-isomer can then be isolated. Subsequent treatment with hydrochloric acid affords this compound hydrochloride.[1]

Wittig Reaction Pathway

An alternative approach to the synthesis of this compound utilizes the Wittig reaction to form the characteristic double bond of the molecule.[1]

Step 1: Wittig Reaction

This pathway involves the reaction of 2-(p-toluoyl)pyridine with 2-(1-pyrrolidino)ethyl triphenyl phosphonium (B103445) bromide in the presence of a base and an aprotic solvent.[3] This Wittig reaction produces a mixture of (E) and (Z) isomers of this compound.[3]

Step 2: Isomerization and Salt Formation

The resulting isomeric mixture is then subjected to an isomerization step, often catalyzed by an acid mixture such as methanesulfonic acid and sulfuric acid, to enrich the desired (E)-isomer.[1][3] The final product is then converted to its hydrochloride salt.[1]

Experimental Protocols

Protocol 1: Synthesis via Mannich and Grignard Reaction

Step 1: Preparation of 4'-methyl-3-pyrrolidino propiophenone [6]

-

In a 4-neck round-bottom flask, charge 900 ml of n-butanol, 150 g of pyrrolidine, 318 g of HCl (29%), 291 g of 4-methylacetophenone, and 126 g of para-formaldehyde.

-

Heat the reaction mass to 85°C to 90°C and maintain this temperature for 12 to 14 hours.

Step 2: Preparation of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol [1]

-

Prepare the Grignard reagent from 2-bromopyridine (1.22 mol) and magnesium in a suitable aprotic solvent.

-

In a separate reaction vessel, dissolve p-methyl-ω-pyrrolidinopropiophenone (0.5 mol) in dry benzene.

-

Cool the Grignard reagent to -50°C.

-

Add the solution of p-methyl-ω-pyrrolidinopropiophenone dropwise over approximately 30 minutes, maintaining the temperature at -50°C.

-

Allow the reaction to proceed for an additional 2 hours, with the temperature rising to no higher than -30°C.

-

Quench the reaction by pouring the mixture onto excess ice and acidify with concentrated hydrochloric acid.

-

Separate the ether layer and extract the aqueous layer.

-

Combine the aqueous extracts, wash with ether, and then basify with an ammonia (B1221849) solution.

-

Extract the product with chloroform, wash with water, dry over sodium sulfate, and evaporate the solvent.

Step 3: Dehydration and Salt Formation [6]

-

To a round-bottomed flask at 25° to 30° C, add 60 ml of demineralized water and then slowly add 540 ml of 90% concentrated H₂SO₄, allowing the temperature to rise to 40° C - 60° C under stirring.

-

Slowly charge 200 g of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol and maintain the temperature at 85° C with stirring.

-

Heat the reaction mass to 100-105° C and maintain for 4 hours.

-

After completion, cool the reaction mass to 25°-30° C and pour into 4 liters of ice-cold water (5-10° C) over one hour with stirring.

-

Basify the aqueous layer and extract the product into toluene (B28343).[1]

-

The (E)-isomer can be purified by conversion to its oxalate (B1200264) salt, crystallization from methyl ethyl ketone, neutralization with ammonia, and extraction into toluene.[1]

-

Dissolve the purified (E)-triprolidine base (22 g) in methyl ethyl ketone (150 ml) and add concentrated HCl (8.75 ml).[3]

-

Cool the solution to 0°C, filter the precipitate, and dry to obtain this compound HCl.[3]

Protocol 2: Synthesis via Wittig Reaction

Step 1: Wittig Reaction and Isomerization [3]

-

React 2-(1-pyrrolidino)ethyl triphenyl phosphonium bromide with 2-(p-toluoyl) pyridine (B92270) in the presence of a base and an aprotic solvent.

-

This will yield a mixture of (Z) and (E) isomers of this compound.

-

Isomerize the mixture by heating with a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid (80 ml) at 140°C for 6 hours.

Step 2: Purification and Salt Formation [3]

-

Convert the product to its oxalate salt and crystallize from methyl ethyl ketone.

-

Neutralize the oxalate salt with ammonia and extract the free base into toluene.

-

Evaporate the toluene to obtain the (E)-isomer of the this compound base.

-

Dissolve the this compound base (22 g) in methyl ethyl ketone (150 ml) and add concentrated HCl (8.75 ml).

-

Cool the reaction mass to 0°C, filter the solid, and dry to obtain this compound HCl.

Quantitative Data Summary

| Parameter | Mannich/Grignard Route | Wittig Route | Reference |

| Starting Materials | 4-Methylacetophenone, Pyrrolidine, Paraformaldehyde, 2-Bromopyridine, Magnesium | 2-(p-Toluoyl)pyridine, 2-(1-Pyrrolidino)ethyl triphenyl phosphonium bromide | [3][6] |

| Key Intermediates | 4'-Methyl-3-pyrrolidino propiophenone, 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol | (E/Z)-Triprolidine mixture | [3][6] |

| Dehydration/Isomerization Temp. | 100-105°C | 140°C | [3][6] |

| Dehydration/Isomerization Time | 4 hours | 6 hours | [3][6] |

| Final Product Yield | >98% E-isomer (after purification) | Not explicitly stated, but implies good recovery after isomerization and purification. | [3][6] |

| Final Product Form | Hydrochloride salt | Hydrochloride salt | [3][6] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (this compound) - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]

triprolidine structure-activity relationship studies

An In-Depth Technical Guide to the Structure-Activity Relationship of Triprolidine (B1240482)

Introduction

This compound is a first-generation H1 histamine (B1213489) receptor antagonist belonging to the alkylamine class, utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic effect is achieved through competitive antagonism at H1 receptors, preventing the action of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory system.[1] As an inverse agonist, this compound stabilizes the inactive conformation of the H1 receptor, blocking its downstream signaling.[2][3]

This guide provides a detailed analysis of the structure-activity relationships (SAR) of this compound, focusing on the molecular features that govern its potent antihistaminic activity. It summarizes key quantitative pharmacological data, outlines the experimental protocols used for its evaluation, and visualizes the relevant biological pathways and research workflows for professionals in drug development and research.

Core Molecular Structure and Pharmacophore

The antihistaminic activity of this compound is dictated by its distinct pharmacophore, which consists of several key structural components. The chemical name for this compound is 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine.[1]

-

Aromatic System : The molecule contains two aromatic rings, a pyridine (B92270) ring and a p-tolyl (4-methylphenyl) group, which engage in specific interactions within the H1 receptor binding site.[1]

-

Ethylamine Backbone : A propenyl chain connects the aromatic systems to the basic nitrogen atom. The geometry around the double bond in this chain is a critical determinant of the molecule's biological activity.[1]

-

Aliphatic Amine : A pyrrolidine (B122466) ring houses a tertiary amine. This amine is typically protonated at physiological pH, forming a cationic head that is essential for a strong ionic interaction with a key acidic residue in the receptor.[1][4]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound is well-defined, with its potency being highly sensitive to its stereochemical configuration and the arrangement of its core components.

Geometric Isomerism: The Critical Factor

The most crucial aspect of this compound's SAR is its geometric isomerism around the propenyl double bond. The molecule exists as (E) and (Z) isomers.[1]

-

(E)-Isomer : The biologically active form is the (E)-isomer, where the pyrrolidine-methyl group is positioned trans to the 2-pyridyl group.[1][5] This configuration is substantially more potent, with studies showing it to be up to 1000 times more active than its (Z) counterpart.[5][6]

-

(Z)-Isomer : The (Z)-isomer, where these groups are cis to each other, exhibits significantly lower affinity for the H1 receptor.[1]

This pronounced difference in activity underscores the precise geometric fit required within the H1 receptor binding pocket.[6][7] The disposition of the aryl groups in the active (E)-isomer is believed to mimic the spatial arrangement seen in other potent chiral antihistamines.[7]

Key Structural Requirements for Activity

For the broader class of alkylamine antihistamines, including this compound, the following structural features are important for high affinity:

-

Aromatic Rings : The two aromatic rings have distinct binding environments within the receptor.[8]

-

Spacer Chain : A distance of 5-6 Ångströms between the aromatic system and the tertiary amine is considered optimal for receptor binding.[8]

-

Chirality : For chiral antihistamines, the S-enantiomers generally exhibit greater affinity for H1 receptors.[8]

-

Tertiary Amine : A tertiary amine, which is protonated at physiological pH, is crucial for forming an ionic bond with an aspartate residue (Asp116) in the third transmembrane domain of the H1 receptor.[4]

Quantitative Data: Isomeric Potency

The profound impact of geometric isomerism on biological activity is quantified by comparing the binding affinities and functional potencies of the (E) and (Z) isomers of this compound.

| Compound | Isomer | Tissue/Receptor | Assay Type | Potency / Affinity | Potency Ratio (E/Z) |

| This compound | (E) | Guinea Pig Ileum | Functional Assay (Affinity Constant) | High | ~600[7] |

| This compound | (Z) | Guinea Pig Ileum | Functional Assay (Affinity Constant) | Low | |

| This compound | (E) | Guinea Pig Cerebellum | Receptor Binding | High | ~100[7] |

| This compound | (Z) | Guinea Pig Cerebellum | Receptor Binding | Low | |

| This compound | (E) | H1 Receptor | Functional Assay | 1000-fold more potent than (Z) | ~1000[5][6] |

| This compound | (Z) | H1 Receptor | Functional Assay | Low Potency |

Note: The difference in potency ratios between tissues (ileum vs. cerebellum) may suggest potential H1 receptor subtypes or different tissue-specific experimental conditions.[7]

Histamine H1 Receptor Signaling Pathway

This compound exerts its effect by blocking the signaling cascade initiated by histamine binding to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαq/11 family of G-proteins.[1][3][9]

The signaling pathway proceeds as follows:

-

Histamine Binding : Histamine binds to and activates the H1 receptor.

-

G-Protein Activation : The activated receptor stimulates the Gq/11 protein.[3]

-

PLC Activation : The Gαq subunit activates Phospholipase C (PLC).[1][3]

-

Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

-

Downstream Effects :

This cascade ultimately results in the classic symptoms of an allergic response, such as smooth muscle contraction and increased vascular permeability.[3][10] this compound, as an inverse agonist, binds to the H1 receptor and prevents this cascade from being initiated.[1][2]

Experimental Protocols

The evaluation of this compound and its analogs relies on standardized pharmacological assays to determine their receptor affinity and functional potency.

Radioligand Binding Assay (for Affinity, Ki)

This is a widely used in vitro method to determine the binding affinity of a compound for a specific receptor.[11]

-

Principle : The assay measures the ability of an unlabeled test compound (this compound) to competitively inhibit the binding of a radiolabeled ligand (e.g., [³H]mepyramine) to the H1 receptor.[2][12] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.

-

Materials :

-

Membrane Preparation : Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.[11]

-

Radioligand : [³H]mepyramine (a specific H1 antagonist).[11]

-

Test Compound : this compound and its analogs at various concentrations.

-

Reagents for Non-specific Binding : A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin) is used to define non-specific binding.[11][13]

-

Buffers : Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer.[11]

-

Equipment : Glass fiber filters, cell harvester, and a liquid scintillation counter.[11]

-

-

Procedure :

-

Incubation : In a 96-well plate, cell membranes are incubated with the radioligand and varying concentrations of the test compound.[12] Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist) are included.[11] The mixture is incubated at room temperature (25°C) to reach equilibrium (typically 60-240 minutes).[11][12]

-

Separation : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away with ice-cold buffer.[11][12]

-

Quantification : The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (representing the amount of bound radioligand) is measured using a scintillation counter.[12]

-

-

Data Analysis :

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percent specific binding against the log concentration of the test compound.

-

Non-linear regression is used to determine the IC₅₀ value from the curve.[2]

-

The inhibition constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][3]

-

Guinea Pig Ileum Assay (for Functional Potency, pA₂)

This classic ex vivo functional assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.[1]

-

Principle : The contractile response of the guinea pig ileum to histamine is mediated by H1 receptors. An antagonist will cause a rightward shift in the histamine concentration-response curve, and the magnitude of this shift is used to quantify its potency.

-

Procedure :

-

Tissue Preparation : A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[1]

-

Contraction Measurement : The tissue is connected to an isometric force transducer to record muscle contractions.

-

Assay : A cumulative concentration-response curve to histamine is generated. The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period. A second histamine concentration-response curve is then generated in the presence of the antagonist.

-

-

Data Analysis : The potency of the antagonist is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Conclusion

The structure-activity relationship of this compound is dominated by its stereochemistry. The (E)-geometric configuration of the propenyl backbone is the paramount structural feature, enabling an optimal fit within the histamine H1 receptor and resulting in significantly higher antagonist potency compared to the (Z)-isomer.[1][7] The presence of the two aromatic rings and the protonatable tertiary amine within the pyrrolidine ring are also essential pharmacophoric elements that contribute to its high-affinity binding. This detailed understanding of this compound's SAR is fundamental for guiding the rational design of new, more selective, and potent antihistaminic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. H1 antagonist - Wikipedia [en.wikipedia.org]

- 7. Analogues of this compound: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 10. Histamine receptor - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereoisomers and Biological Activity of Triprolidine (B1240482)

This compound is a first-generation antihistamine of the alkylamine class, utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its therapeutic effect is derived from its potent competitive antagonism of the histamine (B1213489) H1 receptor.[1] A critical aspect of this compound's pharmacology is its stereochemistry. The molecule possesses a carbon-carbon double bond, giving rise to (E) and (Z) geometric isomers. The biological activity of this compound is overwhelmingly dependent on this geometric configuration, with the vast majority of its antihistaminic effects residing in the (E)-isomer.[1] This guide provides a detailed examination of the stereoselective activity of this compound isomers, including quantitative data, experimental methodologies, and visualizations of relevant biological pathways and workflows.

Data Presentation: Stereoselective Potency of this compound Isomers

The pharmacological activity of this compound is highly stereoselective. The (E)-isomer, where the pyrrolidine-methyl group is positioned trans to the 2-pyridyl group, is substantially more potent than the (Z)-isomer.[1] This pronounced difference highlights the specific conformational requirements of the H1 receptor binding site.[3] Affinity constants have demonstrated significant potency ratios between the isomers across different tissues.[1][4][5]

| Compound/Isomer | Tissue / Receptor | Potency Ratio (E/Z) | Reference |

| This compound | Guinea Pig Ileum H1 Receptors | >1000 | [1] |

| This compound | Guinea Pig Ileum | ~600 | [1][4][5] |

| This compound | Cerebellar H1 Receptors | ~100 | [1][4] |

Histamine H1 Receptor Signaling Pathway

This compound functions as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][3][6] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the cellular responses associated with allergic symptoms.[1][6] this compound blocks this cascade by preventing histamine from binding to and activating the receptor.[2]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of the this compound isomers for the H1 receptor.

Methodology:

-

Reagents and Materials:

-

Receptor Source: Membranes prepared from cells expressing the histamine H1 receptor.

-

Radioligand: [³H]mepyramine, a high-affinity H1 antagonist.

-

Test Compounds: (E)-triprolidine and (Z)-triprolidine at various concentrations.

-

Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: A high concentration of a non-labeled H1 antagonist (e.g., unlabeled mepyramine).

-

96-well plates, glass fiber filters, and a scintillation counter.

-

-

Protocol:

-

Assay Setup: Set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of test isomer).

-

Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Ex Vivo Guinea Pig Ileum Contraction Assay

This functional assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.[1]

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath. The bath contains a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[1]

-

Protocol:

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Histamine Response: Generate a cumulative concentration-response curve for histamine to determine the EC50 (the concentration that produces 50% of the maximal contraction).

-

Antagonist Incubation: Wash the tissue and incubate it with a known concentration of the test isomer ((E)- or (Z)-triprolidine) for a set period.

-

Challenge: Re-establish the histamine concentration-response curve in the presence of the antagonist.

-

-

Data Analysis: The antagonist's potency is determined by the degree of the rightward shift in the histamine concentration-response curve. This is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Synthesis and Isomer Separation

The synthesis of this compound, for instance via the Wittig reaction, often yields a mixture of (E) and (Z) isomers.[8][9] To obtain the pharmacologically desired (E)-isomer, a subsequent isomerization step is required.

General Workflow:

-

Synthesis: A chemical reaction, such as the Wittig reaction, is used to synthesize a mixture of (E)- and (Z)-triprolidine.[8]

-

Isomerization: The mixture is treated with an acid catalyst, such as a combination of methanesulfonic acid and sulfuric acid, and heated.[8][10] This process converts the less stable (Z)-isomer into the more stable and active (E)-isomer.

-

Purification: The enriched (E)-isomer is purified, often through crystallization of a salt form (e.g., oxalate (B1200264) or hydrochloride).[8][10]

-

Analysis: High-Performance Liquid Chromatography (HPLC) is the primary analytical method used to confirm the isomeric purity of the final product, ensuring it meets pharmaceutical standards.[4][9]

Conclusion

The pharmacological activity of this compound is unequivocally dependent on its geometric configuration. The (E)-isomer is a highly potent histamine H1 receptor antagonist, whereas the (Z)-isomer exhibits significantly lower activity.[3] This pronounced stereoselectivity, demonstrated through both receptor binding and functional assays, underscores the precise structural requirements for effective interaction with the H1 receptor binding site.[3][4] For professionals in drug discovery and development, the case of this compound serves as a critical illustration of the importance of stereochemistry in drug design, emphasizing the need for rigorous isomeric characterization and purification to ensure therapeutic efficacy and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Analogues of this compound: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (this compound) - Google Patents [patents.google.com]

The Neuropharmacological Profile of Triprolidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine (B1240482), a first-generation H1 histamine (B1213489) antagonist, has a long history of clinical use for the symptomatic relief of allergic conditions. Its therapeutic efficacy is intrinsically linked to its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the CNS effects of this compound, focusing on its mechanism of action, receptor binding profile, and impact on neuronal signaling and behavior. We present a synthesis of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound is an alkylamine derivative and a potent H1-receptor antagonist with antimuscarinic and mild sedating properties.[1] As a first-generation antihistamine, it readily penetrates the blood-brain barrier (BBB), leading to a range of CNS effects, most notably sedation.[2][3] Understanding the intricate details of this compound's interactions within the CNS is crucial for a complete pharmacological assessment and for the development of newer antihistamines with improved side-effect profiles. This guide delves into the core neuropharmacological aspects of this compound, presenting data-driven insights into its central actions.

Mechanism of Action in the Central Nervous System

The primary CNS effect of this compound, sedation, is a direct consequence of its antagonist activity at histamine H1 receptors in the brain.[4] Histaminergic neurons originating from the tuberomammillary nucleus (TMN) of the hypothalamus project widely throughout the CNS and play a critical role in promoting wakefulness and arousal.[4] By competitively blocking the action of histamine at these central H1 receptors, this compound inhibits this arousal-promoting pathway, leading to drowsiness and sedation.[4]

Quantitative Data on CNS Receptor Binding and Pharmacokinetics

The interaction of this compound with various CNS receptors dictates its therapeutic and side-effect profile. The following tables summarize the available quantitative data on its binding affinities and pharmacokinetic parameters relevant to its CNS effects.

Table 1: CNS Receptor Binding Profile of this compound

| Receptor Target | Radioligand | Test System | Ki (nM) | Reference |

| Histamine H1 | [3H]-mepyramine | Human Histamine H1 Receptor | 5.3 | [5] |

| Muscarinic (non-selective) | [3H]quinuclidinyl benzilate | Bovine Cerebral Cortex | 280 | [6] |

| Dopamine (B1211576) Transporter (DAT) | - | - | Micromolar Affinity | [6] |

Table 2: Pharmacokinetic Parameters of this compound Relevant to CNS Effects

| Parameter | Value | Species | Notes | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | Human | Oral administration. | [7][8] |

| Elimination Half-life (t1/2) | ~4 hours | Human | Considerable interindividual variability. | [7] |

| Blood-Brain Barrier Penetration | High | - | Characteristic of first-generation antihistamines. Direct quantitative in vivo data for this compound is limited, but its sedative properties strongly indicate significant BBB penetration. | [9][10] |

Signaling Pathways

The primary signaling pathway affected by this compound in the CNS is the histamine H1 receptor-mediated Gq/11 pathway. Antagonism of this pathway by this compound prevents the downstream signaling cascade that promotes wakefulness. This compound's anticholinergic side effects are due to its interaction with muscarinic acetylcholine (B1216132) receptors, which can also be Gq/11-coupled (M1, M3, M5) or Gi/o-coupled (M2, M4).

Figure 1: this compound's antagonism of the H1 receptor signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for H1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

-

Objective: To quantify the binding affinity of this compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Receptor Source: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine (a potent H1 antagonist).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound solution (or vehicle for total binding, or non-specific control), [3H]mepyramine at a concentration near its Kd, and the cell membrane preparation.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11][12]

-

Figure 2: Experimental workflow for a competitive radioligand binding assay.

In Vivo Locomotor Activity Assessment

This protocol is used to evaluate the sedative effects of this compound by measuring changes in spontaneous movement in rodents.

-

Objective: To assess the dose-dependent effects of this compound on locomotor activity.

-

Apparatus: Open field activity chambers equipped with infrared beams to automatically track movement.

-

Animals: Mice or rats.

-

Procedure:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection).

-

Immediately after administration, place each animal in the center of the open field arena.

-

Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

-

Data Analysis:

-

Analyze the collected data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Compare the locomotor activity of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

This compound exerts its primary CNS effects through potent antagonism of histamine H1 receptors, leading to sedation. Its pharmacological profile is further characterized by a moderate affinity for muscarinic acetylcholine receptors, contributing to its anticholinergic side effects. While its interaction with the dopamine transporter appears to be of low affinity, a comprehensive understanding of its off-target binding profile across a wider range of CNS receptors would be beneficial for a complete risk-benefit assessment. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand the neuropharmacology of this compound and to design next-generation antihistamines with improved CNS safety.

References

- 1. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. Pa2 determination | PPTX [slideshare.net]

- 6. neuron.mefst.hr [neuron.mefst.hr]

- 7. Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 12. calculator.academy [calculator.academy]

Triprolidine's Off-Target Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine (B1240482), a first-generation H1 histamine (B1213489) antagonist, is a well-established compound for the symptomatic relief of allergic conditions.[1] As with many first-generation antihistamines, its clinical utility is accompanied by a distinct side-effect profile, largely attributable to its interactions with unintended biological targets.[1][2] Understanding this off-target binding profile is critical for a comprehensive assessment of its pharmacological and toxicological characteristics. This technical guide provides a detailed overview of the off-target receptor binding of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a potent and effective antagonist of the histamine H1 receptor, mediating its therapeutic effects by blocking histamine-induced allergic responses.[1] However, its chemical structure allows for interactions with other G-protein coupled receptors (GPCRs) and transporters, leading to a range of off-target effects. The most well-documented of these are its anticholinergic properties, resulting from the blockade of muscarinic acetylcholine (B1216132) receptors.[3] This guide delves into the specifics of these and other off-target interactions, providing a consolidated resource for researchers in pharmacology and drug development.

Quantitative Off-Target Binding Profile

The following table summarizes the available quantitative data on the binding of this compound to its primary target (Histamine H1) and various off-target receptors. The data is compiled from in vitro radioligand binding assays. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.

| Receptor/Target | Assay Type | Species | Tissue/Cell Line | Ligand | Ki (nM) | IC50 (nM) | Reference |

| Primary Target | |||||||

| Histamine H1 | Radioligand Binding | Guinea-pig | Ileum | [3H]mepyramine | High Affinity (Specific Ki not stated) | [3] | |

| Off-Targets | |||||||

| Muscarinic (non-selective) | Radioligand Binding | Bovine | Cerebral Cortex | [3H]quinuclidinyl benzilate | 280 | [3] | |

| Dopamine (B1211576) Transporter (DAT) | Radioligand Binding | Rat | Striatum | [3H]WIN 35,428 | Micromolar Affinity (Specific Ki not stated) | [3] |

Signaling Pathways of Key On- and Off-Target Receptors

Understanding the signaling pathways associated with both the intended and unintended targets of this compound is crucial for interpreting its pharmacological effects.

Histamine H1 Receptor Signaling (On-Target)

The histamine H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine initiates a signaling cascade that leads to the symptoms of an allergic response. This compound acts as an inverse agonist, stabilizing the receptor in an inactive state and preventing this signaling.[3]

Muscarinic Acetylcholine Receptor Signaling (Off-Target)

This compound's anticholinergic side effects are due to its antagonism of muscarinic acetylcholine receptors (mAChRs). The M1 and M3 subtypes, which are also Gq/11-coupled, are particularly relevant for these effects.[3]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a cornerstone of pharmacology for determining the affinity of a drug for a specific receptor.

General Workflow for a Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the inhibition constant (Ki) of a test compound like this compound.

Detailed Methodology: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.[3]

-

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors.

-

Materials:

-

Receptor Source: Bovine cerebral cortex membranes or cells expressing muscarinic receptors.

-

Radioligand: [3H]quinuclidinyl benzilate ([3H]QNB), a high-affinity non-selective muscarinic antagonist.

-

Unlabeled Competitor: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound solution or vehicle (for total binding).

-

A known concentration of [3H]QNB (typically at or near its Kd).

-

Receptor membrane preparation.

-

For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) instead of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]QNB).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

-

Conclusion

The off-target binding profile of this compound is a key determinant of its clinical side-effect profile. Its notable affinity for muscarinic acetylcholine receptors underlies its anticholinergic effects, while its weaker interaction with the dopamine transporter is also a consideration. This technical guide provides a foundational understanding of these off-target interactions, supported by quantitative data and detailed experimental protocols. For drug development professionals, a thorough characterization of the off-target profile of lead compounds is essential for predicting potential adverse effects and for the development of safer, more selective medicines. Further comprehensive screening of this compound and other first-generation antihistamines against a broad panel of receptors would provide a more complete picture of their pharmacological promiscuity.

References

Triprolidine's Penetration of the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine (B1240482), a first-generation H1 histamine (B1213489) receptor antagonist, is well-established to cross the blood-brain barrier (BBB), leading to its characteristic sedative effects.[1] This technical guide provides a comprehensive analysis of the available data and methodologies for assessing the BBB penetration properties of this compound. While direct, extensive quantitative in vivo BBB permeability data for this compound is limited in publicly available literature, this guide synthesizes existing information on its central nervous system (CNS) distribution, details relevant experimental protocols for evaluating BBB penetration, and visualizes key pathways and workflows. The information presented herein is intended to support researchers and professionals in drug development in understanding and further investigating the CNS pharmacokinetics of this compound and similar compounds.

Quantitative Data on Blood-Brain Barrier Penetration

| Parameter | Administration Route | Value | Species | Reference |

| AUC Ratio (CSF/Plasma) | Intranasal | 0.5 | Rat | [3] |

| AUC Ratio (CSF/Plasma) | Intra-arterial | 0.7 | Rat | [3] |

Table 1: Cerebrospinal Fluid (CSF) to Plasma Area Under the Curve (AUC) Ratios for this compound in Rats. This table summarizes the available quantitative data on this compound's penetration into the central nervous system.

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

A variety of in vitro and in vivo methods are employed to characterize the BBB penetration of compounds like this compound. The following are detailed, generalized protocols for key experimental techniques.

In Vitro Models

2.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used to predict the passive permeability of a compound across the BBB.[4][5]

-

Objective: To determine the effective permeability (Pe) of a test compound through an artificial lipid membrane mimicking the BBB.

-

Methodology:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane.[6]

-

Donor and Acceptor Plates: The assay is conducted using a 96-well filter plate (acceptor plate) placed on top of a 96-well donor plate.

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in a buffer solution at a specific pH (typically 7.4) in the donor plate.[7]

-

Incubation: The acceptor plate, containing a buffer solution, is placed on the donor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber through the artificial membrane.[6][7]

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.[2]

-

Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (VA / (Area × Time)) × [drug]acceptor / ([drug]donor - [drug]acceptor)

Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

-

2.1.2. Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing various transporters. While primarily a model for intestinal absorption, it can provide insights into a compound's general permeability characteristics and its interaction with efflux transporters like P-glycoprotein (P-gp), which are also present at the BBB.[8][9]

-

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer and to assess its potential as a substrate for efflux transporters.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[8]

-

Permeability Assay: The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell. Samples are collected from the opposite chamber at various time points.

-

Bidirectional Transport: The assay is typically performed in both directions (A-to-B and B-to-A) to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux.

-

Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.

-

Calculation of Permeability: The Papp is calculated similarly to the PAMPA assay.

-

In Vivo Models

2.2.1. In Situ Brain Perfusion

This technique allows for the measurement of the unidirectional influx of a compound across the BBB in an anesthetized animal, providing a direct measure of brain uptake.[11][12]

-

Objective: To determine the brain uptake clearance (K_in) or the permeability-surface area (PS) product of a compound.

-

Methodology:

-

Animal Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is surgically exposed.

-

Catheterization: A catheter is inserted into the common carotid artery.

-

Perfusion: A perfusion buffer containing the test compound and a vascular space marker (e.g., radiolabeled inulin (B196767) or dextran) is infused at a constant rate for a short duration (e.g., 30-60 seconds).

-

Brain Collection: Following perfusion, the animal is euthanized, and the brain is collected.

-

Sample Analysis: The concentration of the test compound and the vascular marker in the brain tissue and the perfusate is determined.

-

Calculation of Brain Uptake: The K_in is calculated by dividing the amount of drug that has entered the brain parenchyma (corrected for the amount remaining in the vascular space) by the concentration of the drug in the perfusate and the perfusion time.

-

2.2.2. Brain Microdialysis

Microdialysis is a technique used to measure the unbound concentration of a drug in the extracellular fluid (ECF) of the brain in a freely moving animal, providing a direct measure of the pharmacologically active concentration at the target site.[13][14][15]

-

Objective: To determine the time-course of the unbound concentration of a drug in the brain ECF and to calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized animal.

-

Recovery Period: The animal is allowed to recover from the surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Drug Administration: The test compound is administered to the animal (e.g., intravenously or orally).

-

Sample Collection: Dialysate samples, containing the unbound drug that has diffused from the brain ECF into the probe, are collected at regular intervals. Blood samples are also collected concurrently.

-

Quantification: The concentration of the unbound drug in the dialysate and the plasma is measured using a highly sensitive analytical method like LC-MS/MS.

-

Data Analysis: The Kp,uu is calculated as the ratio of the area under the concentration-time curve (AUC) of the unbound drug in the brain ECF to the AUC of the unbound drug in the plasma.

-

2.2.3. Cassette Dosing

Cassette dosing is a high-throughput in vivo screening approach where multiple compounds are administered simultaneously to a single animal to determine their pharmacokinetic properties, including brain penetration.[16][17]

-

Objective: To rapidly assess the brain-to-plasma concentration ratio (Kp) of multiple compounds.

-

Methodology:

-

Compound Selection and Formulation: A set of compounds (a "cassette") is selected and formulated into a single dosing solution.

-